N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is an organic compound with the molecular formula C22H23N3O3 and a molecular weight of 377.444.
Chemical Reactions Analysis
N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary, but they often involve modifications to the pyridazine ring or the substituent groups attached to it.
Scientific Research Applications
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it may be used as a building block for the synthesis of more complex molecules. In biology and medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Industrial applications might include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Comparison with Similar Compounds
N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other pyridazine derivatives with different substituent groups. The specific properties and applications of these compounds can vary, but they often share some common features due to the presence of the pyridazine ring.
Properties
IUPAC Name |
N-benzyl-N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-24(15-17-8-6-5-7-9-17)22(27)21-19(28-3)14-20(26)25(23-21)18-12-10-16(2)11-13-18/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSSBJXRKMKGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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